molecular formula C7H5N5 B15364650 Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine CAS No. 918149-97-0

Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine

Cat. No.: B15364650
CAS No.: 918149-97-0
M. Wt: 159.15 g/mol
InChI Key: WPXSFAJRCFFXGN-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine is a heterocyclic compound notable for its unique fused-ring structure which combines pyrrole, tetrazole, and pyrazine rings. This compound has garnered significant interest in the scientific community due to its diverse applications in various fields including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine can be achieved through several synthetic routes, typically starting from readily available precursors. Common methods include cyclization reactions involving appropriate pyrrole derivatives and tetrazole intermediates. The reaction conditions often require the use of catalysts such as Lewis acids or bases and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound is generally performed on a larger scale using continuous flow reactors to optimize yield and purity. These methods leverage advanced catalytic systems and automated control of reaction parameters to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine is known to undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions can be fine-tuned by altering the reaction conditions and the choice of reagents.

Common Reagents and Conditions: For oxidation reactions, common reagents include peroxides and oxo-compounds. Reduction reactions typically utilize reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve halogenated compounds and can be facilitated by strong bases or acids depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions could produce a range of substituted this compound derivatives.

Scientific Research Applications

In Chemistry: Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine serves as a valuable building block in organic synthesis due to its versatile reactivity and stability. It is used to create complex molecular architectures and novel compounds for various applications.

In Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for developing antimicrobial, antiviral, and anticancer agents.

In Industry: In industry, this compound is utilized in the production of high-performance materials, such as polymers and dyes, due to its chemical stability and ability to form strong bonds with other molecules.

Mechanism of Action

The mechanism by which Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine exerts its effects involves its interaction with specific molecular targets, often through binding to enzymes or receptors. These interactions can alter the biological pathways and lead to desired therapeutic effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine can be compared with similar heterocyclic compounds like pyrrolo[1,2-A]pyrimidine and pyrrolo[1,2-A]triazine. Each of these compounds features unique structural elements that influence their reactivity and applications. This compound stands out for its balanced properties, offering a unique combination of stability, reactivity, and biological activity.

Properties

CAS No.

918149-97-0

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

3,4,5,6,9-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

InChI

InChI=1S/C7H5N5/c1-2-6-7-8-9-10-12(7)5-4-11(6)3-1/h1-5H

InChI Key

WPXSFAJRCFFXGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN3C(=NN=N3)C2=C1

Origin of Product

United States

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